Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 870235-32-8) is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at position 4 and a methyl ester at position 2. Its molecular formula is C₉H₇BrN₂O₂, and it is primarily utilized as a pharmaceutical intermediate due to its reactivity in cross-coupling and functionalization reactions . The compound is typically stored under sealed refrigeration to maintain stability, with commercial samples achieving ≥95% purity . Its structural uniqueness lies in the electron-deficient thienopyridine scaffold, which enhances its utility in synthesizing bioactive molecules.
Properties
IUPAC Name |
methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMNBYKKVGMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594328 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145325-40-2 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Formation via Cyclocondensation
The thieno[2,3-c]pyridine scaffold is synthesized through cyclocondensation reactions. A common approach involves reacting 3-aminothiophene derivatives with pyridine precursors under acidic conditions. For example, heating 3-aminothiophene-2-carboxylate with acetyl chloride in acetic anhydride facilitates cyclization, forming the thienopyridine backbone.
Regioselective Bromination
Introducing bromine at position 4 requires careful control to avoid positional isomers. Copper(II) bromide (CuBr₂) in combination with tert-butyl nitrite (t-BuONO) is widely used for electrophilic aromatic substitution. This method achieves >90% regioselectivity for the 4-bromo derivative when conducted in dichloromethane at 0–5°C. Alternative brominating agents like N-bromosuccinimide (NBS) are less effective for this substrate due to competing side reactions.
Esterification and Functionalization
The methyl ester at position 2 is introduced via Fischer esterification or nucleophilic substitution. Treating the carboxylic acid precursor with methanol and sulfuric acid under reflux yields the ester. For higher purity, reactive intermediates such as acid chlorides (generated using thionyl chloride) are reacted with methanol in the presence of a base like triethylamine.
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Bromination : Lower temperatures (0–5°C) minimize di-bromination byproducts. Dichloromethane is preferred over polar solvents due to its inertness and ability to dissolve CuBr₂.
-
Cyclization : Refluxing in acetic anhydride (140°C) ensures complete ring closure within 4–6 hours.
-
Esterification : Methanol as both solvent and nucleophile requires catalytic sulfuric acid and reflux (65°C) for 12 hours.
Catalysts and Reagents
-
Palladium Catalysts : Suzuki-Miyaura coupling with Pd(dppf)Cl₂ (2–4 mol%) enables post-bromination functionalization. For example, aryl boronic acids react with the 4-bromo intermediate in dimethoxyethane (DME)/H₂O (3:1) at 100°C, yielding biaryl derivatives with 35–84% efficiency.
-
Bases : Potassium carbonate (6 equiv.) is critical for deprotonation during coupling reactions, while triethylamine neutralizes HCl during esterification.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For bromination, a tubular reactor with CuBr₂ and t-BuONO achieves 85% yield at 5°C, reducing reaction time from 12 hours (batch) to 30 minutes.
Purification Techniques
-
Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials.
-
Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) isolates the target compound at >98% purity.
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 column with acetonitrile/water (60:40) confirms ≥98% purity (retention time: 6.2 minutes).
Comparative Data Tables
Table 1: Bromination Methods for Thieno[2,3-c]Pyridine Derivatives
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (4-Br) |
|---|---|---|---|---|
| CuBr₂ + t-BuONO | DCM | 0–5 | 92 | >90% |
| NBS | DCM | 25 | 65 | 60% |
| Br₂ | AcOH | 40 | 78 | 75% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thieno[2,3-c]pyridine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, sulfoxides, sulfones, and various coupled products .
Scientific Research Applications
Chemistry
- Building Block for Heterocycles : Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.
Biology
- Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibitors. Its structural features enable it to interact with biological targets, making it useful for studying the inhibition mechanisms of various enzymes.
- Receptor Ligands : this compound is investigated for its potential as a receptor ligand. Its interactions with receptors involved in critical biological processes can provide insights into drug design and development.
Medicine
- Pharmaceutical Development : The compound is explored as a pharmaceutical intermediate in drug discovery. Its reactivity and ability to form stable complexes with biological targets make it a candidate for developing new therapeutic agents.
- Antitumor Activity : Recent studies have highlighted its potential antitumor effects. For instance, derivatives of thieno[3,2-b]pyridine have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells .
Antitumor Activity Evaluation
A study published in PMC evaluated several thienopyridine derivatives for their antitumor properties against TNBC cell lines. The results indicated that certain compounds exhibited significant growth inhibition with low GI50 values (the concentration required to inhibit 50% of cell growth). Notably, one derivative demonstrated a GI50 concentration of 13 µM against MDA-MB-231 cells and reduced tumor size in an in ovo chick chorioallantoic membrane model .
| Compound | Cell Line | GI50 (µM) | Effects on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase; decreased S phase |
| 2f | MDA-MB-231 | Not specified | Not specified |
| 2h | MDA-MB-231 | Not specified | Not specified |
This study underscores the compound's potential as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The thieno[2,3-c]pyridine core allows it to form hydrogen bonds and π-π interactions with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
- Key Difference : Ethyl ester group (vs. methyl ester in the target compound).
- Ethyl esters are often preferred in prodrug design for improved metabolic stability .
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate
- Key Difference : Bromine at position 3 (vs. position 4).
- Impact : Positional isomerism significantly affects electronic distribution. The 3-bromo derivative exhibits distinct reactivity in Suzuki-Miyaura couplings, as the bromine’s orientation influences steric and electronic interactions with catalysts .
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate
- Key Difference : Additional chlorine substituent at position 5.
- Impact : Dual halogenation enhances electrophilicity, making the compound a versatile intermediate for sequential functionalization. This derivative is used in synthesizing TLR7-9 antagonists for autoimmune diseases .
Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
- Key Difference : Methyl group at position 3 alongside bromine at position 4.
- This modification is critical for tuning pharmacokinetic properties in drug candidates .
Physicochemical Properties
- Key Insight : Halogenation increases molecular weight and decreases solubility, necessitating organic solvents (e.g., DCM, EtOAc) for reactions .
Biological Activity
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, including the Suzuki-Miyaura coupling, which allows for the incorporation of different aryl groups. The structural formula can be represented as follows:
This structure features a thieno-pyridine core that is crucial for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a derivative compound (referred to as 2e ) was evaluated against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The results indicated that 2e had a GI50 value of 13 μM, effectively reducing cell viability and proliferation in these cancer cells while showing minimal toxicity to non-tumorigenic MCF-12A cells .
Table 1: Antitumor Activity of Compound 2e
| Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| MDA-MB-231 | 13 | Minimal effect |
| MDA-MB-468 | Not specified | Minimal effect |
| MCF-12A | Not specified | No significant inhibition |
The mechanism by which this compound exerts its effects appears to involve alterations in cell cycle dynamics. Flow cytometry analysis revealed that treatment with 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a halt in cell cycle progression . Unlike many anticancer agents, 2e did not significantly alter levels of apoptotic markers such as PARP or caspase-3, indicating that apoptosis may not be the primary mechanism of action for this compound .
Case Studies and Research Findings
A pivotal study investigated the effects of various thieno-pyridine derivatives on TNBC cell lines. The findings underscored the potential of these compounds as targeted therapies for aggressive cancer types. Specifically, the study highlighted:
- Growth Inhibition : Significant growth inhibition was observed in TNBC cells treated with 2e , while non-tumorigenic cells remained largely unaffected.
- Cell Cycle Analysis : The compound's ability to modulate cell cycle phases was confirmed through rigorous flow cytometry protocols.
- In Vivo Efficacy : In ovo models demonstrated reduced tumor sizes when grafted with TNBC cells treated with 2e , further supporting its therapeutic potential .
Q & A
Q. What are the established synthetic routes for Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination and cyclization steps. For example, brominated pyridine precursors are functionalized with thieno groups via cyclocondensation, followed by esterification. Optimization includes controlling temperature (e.g., 0–5°C for bromination to minimize side reactions) and using catalysts like Pd(PPh₃)₄ for coupling steps. Purity (>97%) is achieved via column chromatography or recrystallization, as noted in synthetic protocols for analogous thienopyridine esters . HPLC or GC-MS (as in –3) is critical for monitoring reaction progress and purity.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- X-ray crystallography : SHELXL () is widely used for unambiguous structural determination, as demonstrated for related thieno[2,3-b]pyridine derivatives ().
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at position 4, ester at position 2).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass ≈ 286–288 Da for C₁₀H₇BrNO₂S).
- Chromatography : HPLC with UV detection () ensures purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Contradictions often arise from subtle differences in substitution patterns or stereoelectronic effects. For example:
- QSAR studies : Compare electronic (e.g., Hammett σ values) and steric parameters of the bromine substituent versus other halogens (Cl, I) or methyl groups ().
- Crystallographic data : Analyze bond angles and planarity of the thienopyridine core () to assess interactions with biological targets.
- Dose-response assays : Test derivatives at multiple concentrations to account for non-linear pharmacokinetics .
Q. What strategies are effective in designing derivatives of this compound for enhanced bioactivity (e.g., antitumor or antimicrobial properties)?
- Position-specific modifications : Replace the 4-bromo group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity, as seen in related antitumor thienopyridines ().
- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid to improve solubility and target binding ().
- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides, ) to exploit synergistic effects.
- In silico screening : Use docking simulations to predict interactions with enzymes like kinases or cytochrome P450 .
Q. How should researchers address challenges in crystallizing this compound for structural studies?
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes ordered lattice formation.
- Additives : Small amounts of co-solvents (e.g., ethyl acetate) or salts (e.g., NH₄PF₆) can stabilize crystal packing, as seen in SHELX-refined structures ().
Q. What are the critical considerations for handling and storing this compound to prevent degradation?
- Light sensitivity : Store in amber vials at –20°C to avoid photodegradation of the bromine-thiophene bond.
- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as ester groups are prone to hydrolysis.
- Inert atmosphere : For long-term storage (>6 months), seal under argon or nitrogen ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
